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Introduction to Antifungal Drug Synergy
The emergence of antifungal resistance poses a significant threat to global health, limiting the

therapeutic options for life-threatening invasive fungal infections.[1][2] Combination therapy, the

simultaneous administration of two or more drugs, is a promising strategy to enhance

antifungal efficacy, overcome resistance, reduce drug-related toxicity by allowing for lower

dosages, and minimize the development of resistant strains.[3][4]

A key focus in combination therapy is the concept of drug synergy, where the combined effect

of two drugs is greater than the sum of their individual effects.[4] A notable study by Wambaugh

et al. identified 40 molecules that act synergistically with the widely used antifungal agent

fluconazole, highlighting the vast potential for discovering new combination therapies. One of

the promising synergistic agents identified was dicyclomine, a drug typically used for irritable

bowel syndrome. The combination of dicyclomine and fluconazole was found to increase fungal

cell permeability and inhibit nutrient intake, and it more than doubled the survival rate in mice

with severe fungal infections.

These application notes provide detailed protocols for two standard in vitro methods used to

assess antifungal drug synergy: the Checkerboard Assay and the Time-Kill Curve Study.

Additionally, guidelines for data presentation and interpretation are provided to aid researchers

in evaluating the interaction between antifungal agents.
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Key Experimental Protocols
Checkerboard Assay
The checkerboard assay is a widely used in vitro method to determine the synergistic, additive,

indifferent, or antagonistic interactions between two antimicrobial agents. The method involves

testing serial dilutions of two drugs, both individually and in all possible combinations, in a

microtiter plate.

Principle:

The interaction between the two agents is quantified by calculating the Fractional Inhibitory

Concentration Index (FICI). The FICI is the sum of the Fractional Inhibitory Concentrations

(FICs) of each drug, where the FIC is the Minimum Inhibitory Concentration (MIC) of the drug in

combination divided by the MIC of the drug alone.

Protocol:

Preparation of Materials:

96-well microtiter plates.

Stock solutions of the antifungal agents to be tested, prepared in a suitable solvent (e.g.,

DMSO, water).

Appropriate broth medium (e.g., RPMI 1640 buffered with MOPS).

Fungal inoculum standardized to a concentration of 0.5 × 10³ to 2.5 × 10³ CFU/mL.

Plate Setup:

Add 50 µL of broth medium to all wells of the 96-well plate.

Drug A Dilution (Horizontally): In the first column, add 100 µL of the highest concentration

of Drug A. Perform serial two-fold dilutions by transferring 50 µL from column 1 to column

2, and so on, up to column 10. Discard the final 50 µL from column 10. Column 11 will

serve as the control for Drug B alone, and column 12 will be the growth control (no drug).
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Drug B Dilution (Vertically): To all wells in row A (columns 1-11), add 50 µL of the highest

concentration of Drug B. Perform serial two-fold dilutions by transferring 50 µL from row A

to row B, and so on, down to row G. Discard the final 50 µL from row G. Row H will serve

as the control for Drug A alone.

Inoculation:

Inoculate each well (except for a sterility control well) with 100 µL of the standardized

fungal suspension. The final volume in each well will be 200 µL.

Incubation:

Incubate the plates at 35°C for 24 to 48 hours.

Reading the Results:

Determine the MIC for each drug alone and for each combination. The MIC is the lowest

concentration that completely inhibits visible growth. This can be assessed visually or by

using a microplate reader to measure optical density.

FICI Calculation:

Calculate the FICI using the following formula: FICI = FIC of Drug A + FIC of Drug B

Where: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of

Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Time-Kill Curve Study
Time-kill curve studies provide information on the rate and extent of antifungal activity over time

and are valuable for confirming synergistic interactions identified in checkerboard assays.

Principle:

This method involves exposing a standardized fungal inoculum to fixed concentrations of

antifungal agents, alone and in combination, and determining the number of viable cells at

various time points. Synergy is demonstrated by a significant decrease in CFU/mL in the

combination compared to the most active single agent.
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Protocol:

Preparation of Materials:

Flasks or tubes containing appropriate broth medium (e.g., RPMI 1640 buffered with

MOPS).

Stock solutions of the antifungal agents.

Standardized fungal inoculum (typically 1 x 10⁵ to 5 x 10⁵ CFU/mL).

Agar plates for colony counting.

Experimental Setup:

Prepare flasks/tubes for each condition:

Growth control (no drug)

Drug A alone (at a specific concentration, e.g., MIC)

Drug B alone (at a specific concentration, e.g., MIC)

Combination of Drug A and Drug B (at the same concentrations)

Inoculate each flask/tube with the standardized fungal suspension.

Incubation and Sampling:

Incubate the cultures at 35°C with agitation.

At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot

from each culture.

Viable Cell Counting:

Perform serial dilutions of the collected aliquots in sterile saline or buffer.

Plate the dilutions onto agar plates and incubate at 35°C for 24 to 48 hours.
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Count the number of colonies (CFU/mL) for each time point and condition.

Data Analysis:

Plot the log₁₀ CFU/mL against time for each condition.

Synergy is typically defined as a ≥2-log₁₀ decrease in CFU/mL at 24 hours with the

combination compared to the most active single agent.

Antagonism is defined as a >2-log₁₀ increase in CFU/mL with the combination compared

to the least active single agent.

Indifference is a <2-log₁₀ change in CFU/mL with the combination compared to the most

active single agent.

Data Presentation and Interpretation
Clear and concise presentation of quantitative data is crucial for the interpretation of drug

synergy studies.

Fractional Inhibitory Concentration Index (FICI)
Interpretation
The FICI values obtained from the checkerboard assay are interpreted as follows:

FICI Value Interpretation

≤ 0.5 Synergy

> 0.5 to ≤ 1.0 Additive

> 1.0 to < 4.0 Indifference

≥ 4.0 Antagonism

Quantitative Synergy Data
The following table provides a template for summarizing the results of synergy studies. Data for

the synergistic interaction between fluconazole and dicyclomine against Cryptococcus

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15140044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


neoformans is included as an example.
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Caption: Conceptual diagram of antifungal drug synergy.
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Caption: Experimental workflow for the Checkerboard Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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